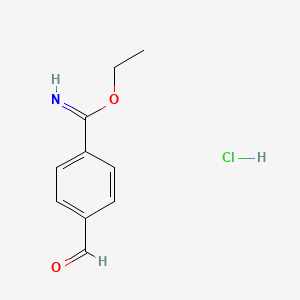
Ethyl 4-formylbenzimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-formylbenzimidate hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzimidate, characterized by the presence of an ethyl group and a formyl group attached to the benzimidate core. This compound is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl benzimidate with formic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl benzimidate and formic acid.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid as a catalyst.
Procedure: The mixture is heated to reflux, and the reaction is monitored until completion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ethyl 4-carboxybenzimidate hydrochloride.
Reduction: Ethyl 4-hydroxybenzimidate hydrochloride.
Substitution: Various substituted benzimidate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-formylbenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-formylbenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, allowing the compound to serve as a versatile building block in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-formylbenzimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl benzimidate hydrochloride: Lacks the formyl group, making it less reactive in certain synthetic applications.
Ethyl 4-hydroxybenzimidate hydrochloride: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Methyl benzimidate hydrochloride: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Conclusion
This compound is a valuable compound in organic synthesis and scientific research. Its unique reactivity and versatility make it an essential building block for the development of various chemical and biological applications.
Eigenschaften
CAS-Nummer |
65313-27-1 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
ethyl 4-formylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-13-10(11)9-5-3-8(7-12)4-6-9;/h3-7,11H,2H2,1H3;1H |
InChI-Schlüssel |
ZOFILVPMXUFSEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC=C(C=C1)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


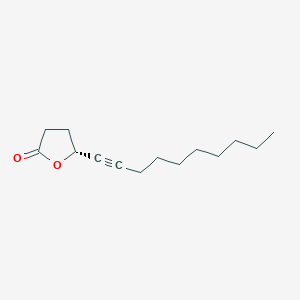
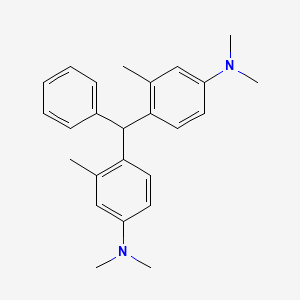

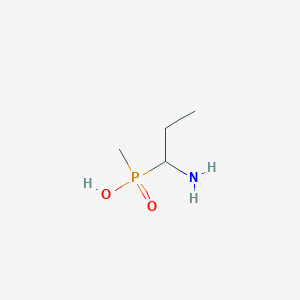
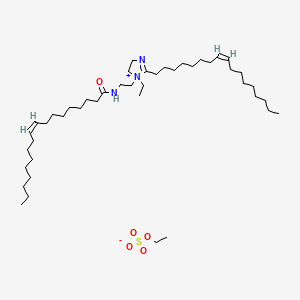
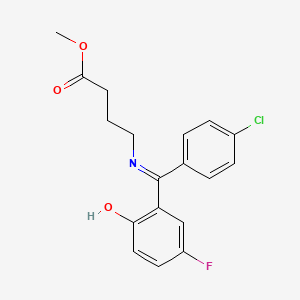
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
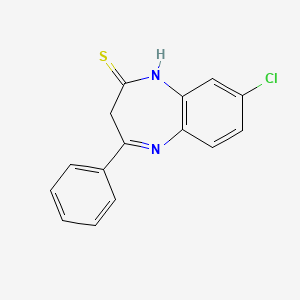
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
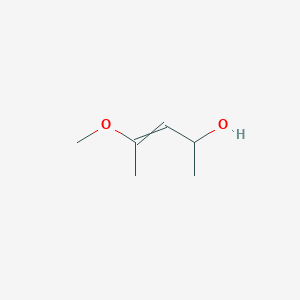
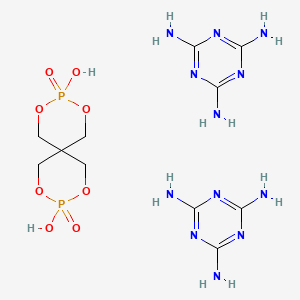
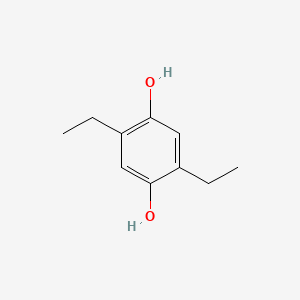
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
